tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:
Formation of the indole core: This can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the tert-butyl and tert-butoxycarbonyl groups: These groups are introduced using tert-butyl alcohol and tert-butyl chloroformate, respectively, under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors for better control over reaction conditions .
Chemical Reactions Analysis
tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Deprotection reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Oxidation and reduction reactions: The indole core can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Common reagents used in these reactions include bases like sodium hydride, acids like trifluoroacetic acid, and oxidizing agents like potassium permanganate .
Scientific Research Applications
tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and microbial infections.
Biological studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives.
Chemical synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and synthetic bioactive compounds
Mechanism of Action
The mechanism of action of tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, depending on its structural modifications. The indole core is known to interact with various biological targets, including kinases and G-protein coupled receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds to tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate include other indole derivatives such as:
tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-1H-indole-1-carboxylate: Lacks the chlorine atom, resulting in different reactivity and biological activity.
tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-2-bromo-1H-indole-1-carboxylate: Contains a bromine atom instead of chlorine, which can affect its chemical properties and biological interactions.
tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-2-methyl-1H-indole-1-carboxylate: Contains a methyl group instead of chlorine, leading to different steric and electronic effects
These comparisons highlight the unique properties of this compound, particularly its reactivity and potential biological activities.
Properties
CAS No. |
2624122-31-0 |
---|---|
Molecular Formula |
C18H23ClN2O4 |
Molecular Weight |
366.8 |
Purity |
95 |
Origin of Product |
United States |
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